molecular formula C12H14O2 B12988777 Methyl (1R,2S)-2-phenylcyclobutane-1-carboxylate

Methyl (1R,2S)-2-phenylcyclobutane-1-carboxylate

Cat. No.: B12988777
M. Wt: 190.24 g/mol
InChI Key: HYKSBYAKIAMERH-GHMZBOCLSA-N
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Description

Methyl (1R,2S)-2-phenylcyclobutane-1-carboxylate is an organic compound with a unique chiral structure. This compound is characterized by the presence of a cyclobutane ring substituted with a phenyl group and a carboxylate ester group. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents around the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2S)-2-phenylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted cyclobutane derivative with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2S)-2-phenylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcyclobutane carboxylic acid, while reduction can produce phenylcyclobutanol.

Scientific Research Applications

Methyl (1R,2S)-2-phenylcyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (1R,2S)-2-phenylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,2S)-2-phenylcyclopropane-1-carboxylate: Similar structure but with a cyclopropane ring.

    Methyl (1R,2S)-2-phenylcyclopentane-1-carboxylate: Contains a cyclopentane ring instead of cyclobutane.

    Ethyl (1R,2S)-2-phenylcyclobutane-1-carboxylate: Similar structure with an ethyl ester group instead of methyl.

Uniqueness

Methyl (1R,2S)-2-phenylcyclobutane-1-carboxylate is unique due to its specific chiral configuration and the presence of a cyclobutane ring. This configuration imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

methyl (1R,2S)-2-phenylcyclobutane-1-carboxylate

InChI

InChI=1S/C12H14O2/c1-14-12(13)11-8-7-10(11)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3/t10-,11-/m1/s1

InChI Key

HYKSBYAKIAMERH-GHMZBOCLSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H]1C2=CC=CC=C2

Canonical SMILES

COC(=O)C1CCC1C2=CC=CC=C2

Origin of Product

United States

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